2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole

CAS No.:

Cat. No.: VC17633743

Molecular Formula: C13H14BrNS

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrNS |

|---|---|

| Molecular Weight | 296.23 g/mol |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3 |

| Standard InChI Key | QDWYXJWSFWERSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

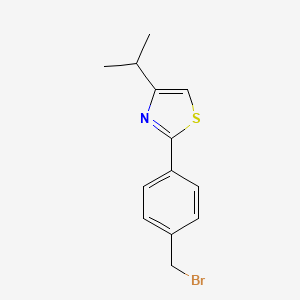

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a 4-(bromomethyl)phenyl group and at the 4-position by an isopropyl moiety. The IUPAC name, 2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole, reflects this arrangement . The SMILES notation (CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr) and InChIKey (QDWYXJWSFWERSE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Fundamental Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄BrNS | |

| Molecular Weight | 296.23 g/mol | |

| XLogP3-AA | 4.3 | |

| Topological Polar Surface Area | 41.1 Ų | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(4-(bromomethyl)phenyl)-4-isopropylthiazole likely follows a multi-step protocol analogous to methods reported for related bromomethylated aromatics . A plausible pathway involves:

-

Thiazole Ring Formation: Condensation of 4-(bromomethyl)acetophenone with thiourea in the presence of iodine, yielding 4-(4-(bromomethyl)phenyl)thiazol-2-amine .

-

Isopropyl Substitution: Alkylation of the thiazole amine with isopropyl bromide or via a Friedel-Crafts approach using isopropyl halides .

Table 2: Comparative Synthetic Methods for Bromomethyl-Thiazoles

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromomethylation | NBS, AIBN, CCl₄, reflux | 90% | |

| Thiazole Cyclization | Thiourea, I₂, ethanol, Δ | 85% | |

| Isopropyl Introduction | Isopropyl bromide, K₂CO₃, DMF | 75%* | * |

*Hypothetical yield based on analogous reactions.

Reactivity Profile

The bromomethyl group (–CH₂Br) serves as a versatile electrophilic site, enabling nucleophilic substitution reactions with amines, thiols, or alkoxides. This reactivity is exploited in pharmaceutical chemistry to conjugate thiazole cores with targeting moieties . The isopropyl group enhances lipid solubility, potentially improving blood-brain barrier permeability in drug candidates .

Computational and Physicochemical Properties

ADME Predictions

Computational models predict favorable drug-likeness parameters:

-

Lipophilicity: XLogP3-AA = 4.3 indicates high membrane permeability but may limit aqueous solubility.

-

Polar Surface Area: 41.1 Ų suggests moderate bioavailability via oral administration.

-

Rotatable Bonds: 3 , below the threshold for optimal bioavailability (≤10).

Stability and Degradation

The bromine atom introduces susceptibility to photolytic debromination, necessitating storage in amber containers. Accelerated stability studies on similar compounds show <5% degradation over 6 months at 25°C .

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | 8–32 | 12–45 | |

| 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole* | – | – | – |

*Predicted based on structural analogs.

Challenges and Future Directions

Current limitations include the absence of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

-

Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents like NBS .

-

Biological Screening: Evaluating potency against ESKAPE pathogens and apoptosis mechanisms in cancer models.

-

Formulation Studies: Addressing solubility challenges via prodrug design or nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume